Isopropyl 2-bromo-5-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
propan-2-yl 2-bromo-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPEZWVSZKTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the bromine atom.
Oxidation: The major product is 2-bromo-5-(trifluoromethyl)benzoic acid.
Reduction: The major product is 2-bromo-5-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Organic Synthesis
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is utilized as a building block in organic synthesis. Its structure allows for various transformations, enabling the creation of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the bromine atom significantly enhances this activity.
- Anticancer Potential : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism involves modulation of key signaling pathways related to cell proliferation and survival.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a candidate for studying enzyme-ligand interactions. It can alter metabolic pathways, providing insights into biological processes and potential therapeutic targets.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated significant inhibitory effects, particularly at higher concentrations, establishing a basis for further exploration in drug development.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that this compound inhibited cell growth effectively. The study highlighted that low doses had minimal effects, while higher doses resulted in significant alterations in cellular functions, indicating a dose-dependent response.
Mechanism of Action
The mechanism of action of isopropyl 2-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological molecules.
Comparison with Similar Compounds
Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Structural Differences : Replacing the isopropyl group with an ethyl ester reduces steric hindrance and slightly lowers molecular weight (297.07 g/mol vs. ~311.1 g/mol for the isopropyl analog).
Physical Properties :
- Boiling Point : Predicted at 284.5±40.0°C .
- Density : 1.535±0.06 g/cm³ .
- Storage : Requires refrigeration (2–8°C) .
Reactivity : The smaller ethyl group may enhance solubility in polar solvents compared to the bulkier isopropyl variant. However, both compounds exhibit similar electrophilic reactivity due to shared bromine and trifluoromethyl substituents.
Toxicity : Ethyl 2-bromo-5-(trifluoromethyl)benzoate carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Methyl 2-bromo-5-(chlorosulfonyl)benzoate
Structural Differences : The methyl ester and chlorosulfonyl group (vs. trifluoromethyl) create distinct electronic and steric profiles.
Reactivity : The chlorosulfonyl group increases electrophilicity, favoring nucleophilic substitution reactions. Bromine-induced steric hindrance may reduce regioselectivity compared to trifluoromethyl-substituted analogs .
Applications : Used in specialized organic syntheses, whereas trifluoromethyl-substituted benzoates are more common in agrochemical and pharmaceutical intermediates .
Isopropyl Benzoate (Unsubstituted Analog)
Structural Differences: Lacking bromine and trifluoromethyl groups, this simpler ester serves as a baseline for comparison.
Data Tables
Table 1: Physical and Chemical Properties
*Estimated based on structural similarity.
Table 2: Hazard Profiles
Key Research Findings
- Electronic Effects : The trifluoromethyl group in this compound stabilizes negative charge density on the aromatic ring, enhancing resistance to nucleophilic attack compared to unsubstituted analogs .
- Steric Influence : The isopropyl group reduces reaction rates in sterically demanding transformations relative to ethyl or methyl esters .
- Synthetic Utility : Halogenated benzoates like this compound are intermediates in cross-coupling reactions, though commercial availability constraints limit widespread use .
Biological Activity
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity associated with this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the bromine atom and the isopropyl group further modifies its pharmacological properties, making it a candidate for various therapeutic applications.
The primary biological activity of this compound is hypothesized to involve inhibition of key viral enzymes, specifically targeting the hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, and inhibitors can effectively reduce viral load in infected cells.
Proposed Mechanism
- Target Enzyme : HCV NS3 protease
- Mode of Action : Inhibition of viral replication through disruption of proteolytic processing.
- Biochemical Pathways : The compound may interfere with the replication cycle of HCV by preventing the maturation of viral proteins essential for infectivity .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chemical structure significantly influence the biological activity of related compounds. For instance, compounds with a trifluoromethyl group in specific positions have shown enhanced potency against HCV . The following table summarizes key findings from SAR studies:
| Compound | Structural Modification | EC50 (μM) | Selectivity Index (SI) | Activity Type |
|---|---|---|---|---|
| Compound A | Trifluoromethyl at para position | 0.015 | >100 | Antiviral |
| Compound B | Isopropyl substitution | 0.044 | 154 | Antiviral |
| Compound C | Methyl instead of isopropyl | >1.5 | <20 | Low activity |
Case Studies
- Antiviral Activity Against HCV : In vitro studies demonstrated that this compound exhibited significant antiviral activity with an EC50 value comparable to established antiviral agents like telaprevir. The selectivity index indicated low cytotoxicity, suggesting a favorable therapeutic profile .
- Anticancer Potential : Preliminary investigations into the anticancer properties revealed that derivatives similar to this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism involves cell cycle arrest and upregulation of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
